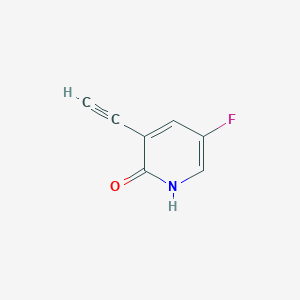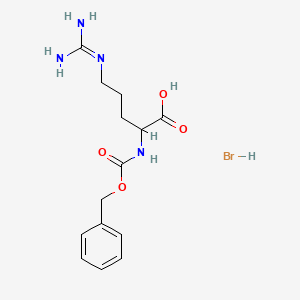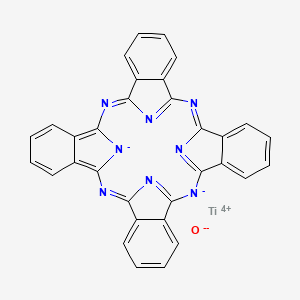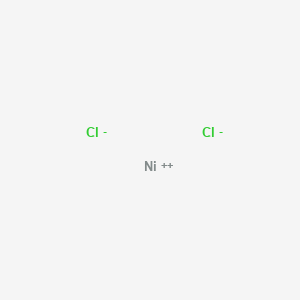
Nickel-63(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-63(II) chloride is a chemical compound with the formula NiCl₂. It is a radioactive isotope of nickel, primarily used in scientific research and various industrial applications. Nickel-63 has a half-life of approximately 101.2 years and decays to copper-63 through beta decay . The compound is typically available in the form of a chloride solution or as a dried chloride solid .
准备方法
Synthetic Routes and Reaction Conditions
Nickel-63(II) chloride can be synthesized through neutron capture on enriched nickel-62. The irradiated target is then dissolved, followed by anion and cation exchange purification to obtain a chloride solution in hydrochloric acid . Another method involves the chemical reduction of nickel ammine and alkylamine complexes by hydrazine in an aqueous solution .
Industrial Production Methods
Industrial production of this compound involves the neutron activation of nickel-62 in a nuclear reactor. The irradiated nickel is then processed to separate nickel-63 from other isotopes and impurities. The purified nickel-63 is then converted to this compound through chemical reactions involving hydrochloric acid .
化学反应分析
Types of Reactions
Nickel-63(II) chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrazine.
Substitution: This compound can undergo substitution reactions with ligands such as amines, thiols, and phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrazine and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligands such as ammonia, ethylene glycol, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Nickel(III) chloride and other nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Various nickel-ligand complexes.
科学研究应用
Nickel-63(II) chloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of nickel-63(II) chloride involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to DNA and proteins, leading to changes in their structure and function . The compound can also interact with enzymes, such as DNA topoisomerase I, to induce cleavage and inhibit cell proliferation .
相似化合物的比较
Nickel-63(II) chloride can be compared with other nickel(II) compounds, such as:
- Nickel(II) fluoride
- Nickel(II) bromide
- Nickel(II) iodide
- Nickel(II) sulfate
- Nickel(II) acetate
Uniqueness
This compound is unique due to its radioactive properties, which make it valuable for research and industrial applications that require radioactive tracers or sources of beta radiation . Other nickel(II) compounds do not possess these radioactive characteristics and are primarily used for their chemical reactivity and catalytic properties .
属性
CAS 编号 |
83864-14-6 |
|---|---|
分子式 |
Cl2Ni |
分子量 |
129.60 g/mol |
IUPAC 名称 |
nickel(2+);dichloride |
InChI |
InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 |
InChI 键 |
QMMRZOWCJAIUJA-UHFFFAOYSA-L |
规范 SMILES |
[Cl-].[Cl-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
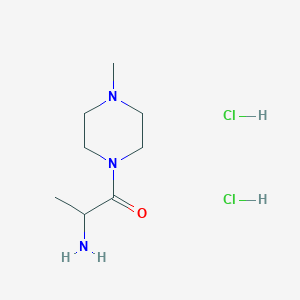
![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
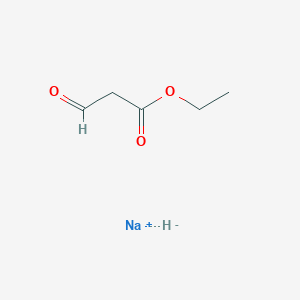
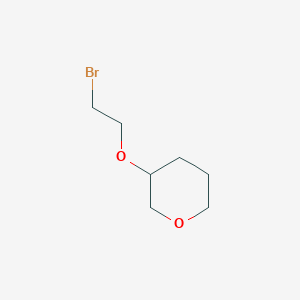

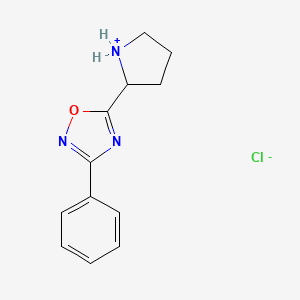
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)
